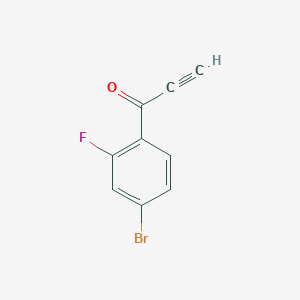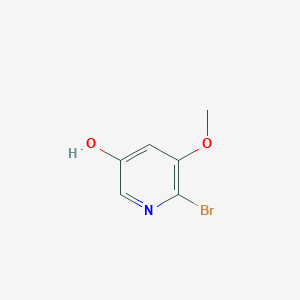
6-Bromo-5-methoxypyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Bromo-5-methoxypyridin-3-ol” is a chemical compound with the molecular formula C6H6BrNO2 . It is a pyridine derivative, which are important intermediates with many applications in the chemical industry .
Synthesis Analysis
The synthesis of pyridine derivatives like “this compound” can be achieved through various methods. One such method involves the use of whole cells of Burkholderia sp. MAK1, which has shown good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C6H6BrNO2/c1-10-5-2-4 (9)3-8-6 (5)7/h2-3,9H,1H3 . This indicates the presence of bromine, methoxy, and hydroxyl functional groups on the pyridine ring . Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 204.02 g/mol . It is a solid at room temperature . The compound has a topological polar surface area of 33.1 Ų .科学的研究の応用
Synthesis and Chemical Properties
- Efficient Synthesis Approaches : The compound 6-Bromo-5-methoxypyridin-3-ol has been synthesized through various methods. For instance, an efficient synthesis of related compounds has been achieved, demonstrating the chemical versatility of these structures (Hirokawa, Horikawa, & Kato, 2000).
- Directive Influence in Nitration Reactions : The compound demonstrates unique behavior in nitration reactions. It has been found that in the nitration of certain pyridine N-oxide derivatives, unique nitro derivatives are formed, highlighting its directive influence in these reactions (Hertog, Ammers, & Schukking, 2010).
- Transformation to Bicyclic δ-Lactams : this compound derivatives have been used in the synthesis of bicyclic δ-lactams, showing their potential in complex organic synthesis (Sośnicki, 2009).
Biological and Pharmacological Applications
- Cytotoxic Activity Assessment : Derivatives of this compound have been evaluated for their cytotoxic activities against various cancer cell lines. This research underlines the potential of these compounds in cancer therapy (Al‐Refai et al., 2019).
- Antibacterial Agents : Bromido derivatives of 2-methoxypyridin-5-yl have shown significant activity against a series of cell lines, including resistant ovarian cancer cell lines. This indicates their potential as antibacterial agents (Gallati et al., 2020).
Structural and Physical Applications
- Synthesis of Halohydrin Analogues : this compound has been utilized in the synthesis of various halohydrin analogues, which have shown potential in antiviral and cytotoxic activities (Kumar et al., 1989).
- Mutagenicity and Drug-Drug Interaction Studies : Studies on compounds containing 3-methoxy-2-aminopyridine, a related structure, have shown insights into reducing mutagenic potential and drug-drug interactions, relevant in drug development (Palmer et al., 2012).
Safety and Hazards
将来の方向性
The future directions for “6-Bromo-5-methoxypyridin-3-ol” and similar pyridine derivatives involve their use in the synthesis of various bioactive molecules. Pyridine derivatives are in great demand as synthons for pharmaceutical products . Therefore, the development of efficient and selective methods for their synthesis is a promising area of research .
作用機序
Target of Action
It’s known that similar compounds are often used in organic synthesis , suggesting that they may interact with a variety of molecular targets.
Mode of Action
It’s known that similar compounds can undergo catalytic protodeboronation , a process that involves the removal of a boron group from the molecule. This reaction is often used in organic synthesis to modify the structure of the molecule and could potentially alter its interaction with its targets .
Biochemical Pathways
The compound’s potential to undergo protodeboronation suggests that it could be involved in various biochemical reactions, particularly those involving the modification of molecular structures .
Pharmacokinetics
Similar compounds are often used in organic synthesis , suggesting that they may have significant bioavailability and could be distributed throughout the body.
Result of Action
Given its potential to undergo protodeboronation , it’s likely that the compound could have significant effects on the structure and function of its molecular targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-5-methoxypyridin-3-ol. For instance, the compound’s stability could be affected by factors such as temperature and pH . Additionally, the compound’s efficacy could be influenced by the presence of other molecules that it could potentially interact with.
生化学分析
Biochemical Properties
6-Bromo-5-methoxypyridin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, it has been found to bind to the active site of certain enzymes, leading to either inhibition or activation of their catalytic activity . This binding can result in changes in gene expression, as the compound can influence transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At higher doses, it can become toxic, leading to adverse effects such as liver damage and neurotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism . Additionally, it can affect the activity of cofactors involved in redox reactions, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . For example, its accumulation in the mitochondria can impact mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it can be targeted to the endoplasmic reticulum, affecting protein folding and secretion .
特性
IUPAC Name |
6-bromo-5-methoxypyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-5-2-4(9)3-8-6(5)7/h2-3,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHINRRCTAISWRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


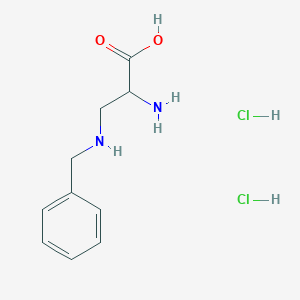


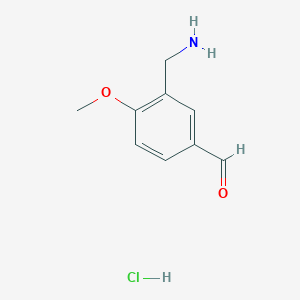
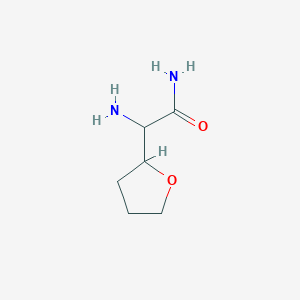
![2-[(2-Methyloxolan-3-yl)amino]ethan-1-ol](/img/structure/B1382172.png)
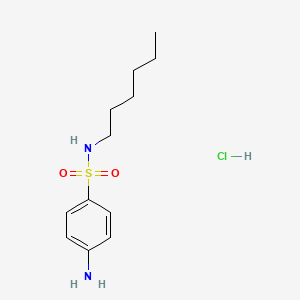
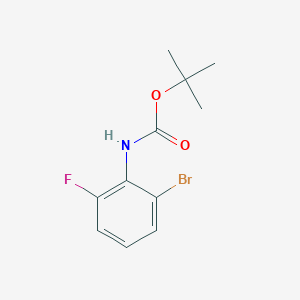
![1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid](/img/structure/B1382175.png)


